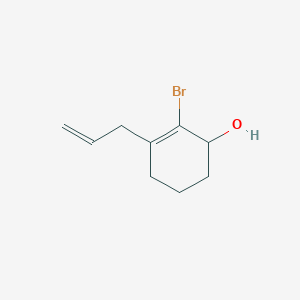
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound with a unique structure that includes a bromine atom, a prop-2-en-1-yl group, and a cyclohex-2-en-1-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol typically involves the bromination of 3-(prop-2-en-1-yl)cyclohex-2-en-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: 3-(prop-2-en-1-yl)cyclohex-2-en-1-ol derivatives with different functional groups.
Oxidation: 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one.
Reduction: 2-Bromo-3-(prop-2-en-1-yl)cyclohexanol.
Scientific Research Applications
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through an S_N2 or S_N1 mechanism. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-(prop-2-en-1-yl)cyclohexanol: Similar structure but with a saturated ring, affecting its reactivity and applications.
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-one: Contains a carbonyl group instead of an alcohol, leading to different chemical behavior.
Uniqueness
2-Bromo-3-(prop-2-en-1-yl)cyclohex-2-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a cyclohexene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
645421-43-8 |
|---|---|
Molecular Formula |
C9H13BrO |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
2-bromo-3-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c1-2-4-7-5-3-6-8(11)9(7)10/h2,8,11H,1,3-6H2 |
InChI Key |
UIKWIYDHWJMOGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(CCC1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


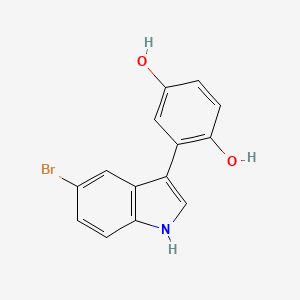
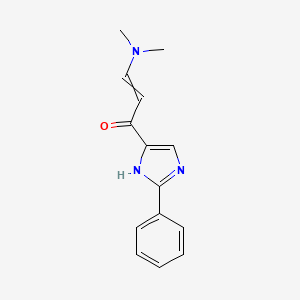
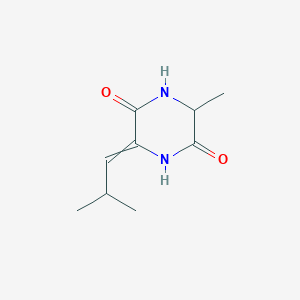
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
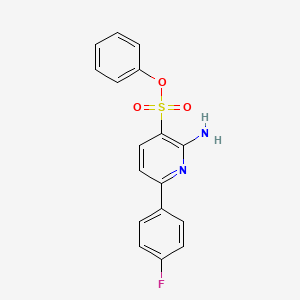
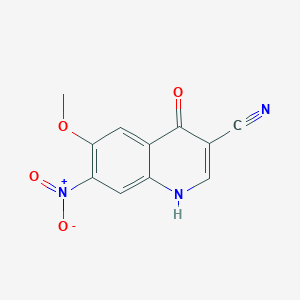
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
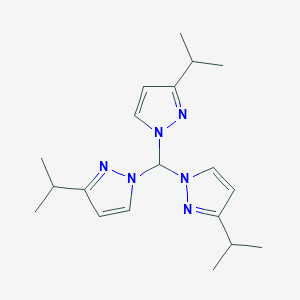
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)
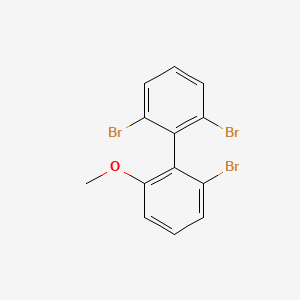
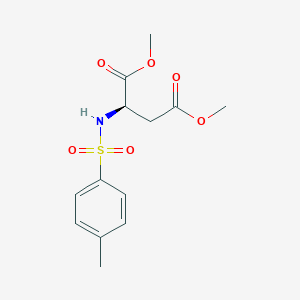
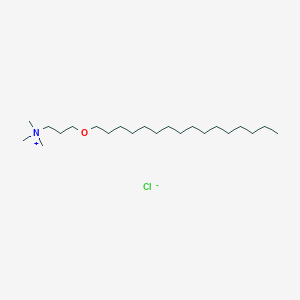
![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)
